molecular formula C15H19N5OS2 B11012991 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B11012991
M. Wt: 349.5 g/mol
InChI Key: ZEBPSBIVLLRGRO-UHFFFAOYSA-N
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Description

  • N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure.
  • Its chemical formula is C₁₇H₁₉N₅OS₂, and it belongs to the class of heterocyclic compounds.
  • The compound’s name reflects its functional groups: a thiadiazole ring, a thiazole ring, and an amide group.
  • It may have potential applications in various fields due to its intriguing structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
    • Industrial production methods are also scarce, indicating that research in this area is ongoing.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction pathway.
  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal its biological activity.

      Medicine: It might serve as a lead compound for drug development, targeting specific diseases or pathways.

      Industry: Applications could include materials science, catalysis, or specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action remains speculative due to limited data.
    • It likely interacts with specific cellular targets, affecting biochemical pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds.
    • Researchers may explore related structures to understand its uniqueness better.

    Biological Activity

    N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

    Molecular Characteristics

    • IUPAC Name: this compound
    • CAS Number: 1282132-99-3
    • Molecular Formula: C16H20N4S2
    • Molecular Weight: 336.48 g/mol

    Structural Features

    The compound contains several key functional groups:

    • Thiadiazole ring
    • Thiazole moiety
    • Carboxamide group

    These structural elements contribute to its biological activity.

    Antimicrobial Properties

    Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structural features exhibit significant activity against various bacteria and fungi. For instance, derivatives of thiadiazoles have shown effectiveness against Staphylococcus aureus and Escherichia coli .

    Anticancer Activity

    Thiadiazole and thiazole compounds are known for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. A study highlighted the anticancer activity of thiadiazole derivatives by demonstrating their ability to inhibit the growth of several cancer cell lines, including breast and colon cancer cells .

    The proposed mechanisms through which this compound exerts its effects include:

    • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
    • Receptor Modulation: Interaction with cellular receptors can alter signaling pathways that lead to apoptosis or cell cycle arrest.
    • Gene Expression Regulation: The compound may influence transcription factors that regulate genes associated with cell growth and survival.

    Study 1: Antimicrobial Efficacy

    A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

    CompoundMIC (µg/mL)Pathogen
    Compound A8E. coli
    Compound B16S. aureus
    Target Compound12C. albicans

    Study 2: Anticancer Activity

    In vitro studies have demonstrated the anticancer potential of thiadiazole derivatives. For example, a derivative was tested against human breast cancer cells (MCF7) and showed significant cytotoxicity with an IC50 value of 25 µM .

    Cell LineIC50 (µM)
    MCF725
    HeLa30
    A54920

    Study 3: Mechanistic Insights

    Research using molecular docking simulations revealed that the compound could effectively bind to the active sites of target enzymes involved in tumor metabolism, suggesting a mechanism for its anticancer effects .

    Properties

    Molecular Formula

    C15H19N5OS2

    Molecular Weight

    349.5 g/mol

    IUPAC Name

    N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

    InChI

    InChI=1S/C15H19N5OS2/c21-12(18-15-20-19-13(23-15)9-4-3-5-9)11-8-22-14(17-11)16-10-6-1-2-7-10/h8-10H,1-7H2,(H,16,17)(H,18,20,21)

    InChI Key

    ZEBPSBIVLLRGRO-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C4CCC4

    Origin of Product

    United States

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